3,4-Diethylphenol
Overview
Description
3,4-Diethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of phenol, characterized by the presence of two ethyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3,4-Diethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Diethylphenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenol: Similar in structure but with methyl groups instead of ethyl groups.
3,4-Diethylcatechol: Contains additional hydroxyl groups.
3,4-Diethylbenzene: Lacks the hydroxyl group present in 3,4-Diethylphenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds with other substituents, influencing its reactivity and applications .
Properties
IUPAC Name |
3,4-diethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZSNZFNABEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236370 | |
Record name | Phenol, 3,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-85-4 | |
Record name | Phenol, 3,4-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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